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Compound of Interest

Compound Name:
Benzene-1,3,5-triamine

trihydrochloride

Cat. No.: B039972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3,5-

Triaminobenzene trihydrochloride (C₆H₁₂Cl₃N₃, CAS No: 638-09-5). Due to the limited

availability of experimentally derived spectral data in public databases, this document focuses

on the predicted spectroscopic characteristics based on the molecule's structure and the

general principles of spectroscopic analysis for aromatic amine salts. Detailed experimental

protocols for obtaining high-quality spectra are also provided to guide researchers in their

analytical endeavors.

Compound Overview
1,3,5-Triaminobenzene trihydrochloride is the salt form of 1,3,5-triaminobenzene, a

symmetrical aromatic amine. The trihydrochloride salt enhances the compound's stability and

water solubility, making it suitable for various applications in chemical synthesis and materials

science. Its symmetrical nature makes it a valuable building block for the creation of complex

molecular architectures.

Chemical Structure:

Predicted Spectroscopic Data
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The following tables summarize the expected quantitative data from various spectroscopic

techniques. These are predicted values based on the chemical structure and typical values for

similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Nucleus

Predicted Chemical
Shift (δ) ppm

Multiplicity Notes

¹H ~7.0 - 8.0 Singlet

Aromatic protons (Ar-

H). The exact shift is

influenced by the

solvent and the

electron-withdrawing

effect of the -NH₃⁺

groups.

¹H ~7.5 - 9.0 Broad Singlet

Amine protons (-

NH₃⁺). These protons

are acidic and may

exchange with

deuterated solvents,

leading to a broad

signal or no signal at

all.

¹³C ~130 - 140 Singlet

Carbon atoms bearing

the -NH₃⁺ groups (C-

N).

¹³C ~110 - 125 Singlet

Carbon atoms at

positions 2, 4, and 6

of the benzene ring

(C-H).

Note: NMR spectra should be acquired in a suitable deuterated solvent such as DMSO-d₆ or

D₂O.

Table 2: Predicted FT-IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

3200 - 2800 N-H stretch (in -NH₃⁺) Strong, Broad

Characteristic broad

absorption due to the

ammonium salt.

~3100 - 3000 Aromatic C-H stretch Medium to Weak

~1600 - 1580 N-H bend (in -NH₃⁺) Medium

~1600 and ~1475 Aromatic C=C stretch Medium to Strong

Two bands are

characteristic of the

benzene ring.

~1200 - 1000 C-N stretch Medium

~900 - 675
Aromatic C-H out-of-

plane bend
Strong

The specific position

is indicative of the

1,3,5-trisubstitution

pattern.

Table 3: Predicted UV-Visible Absorption Maxima
Wavelength (λmax) nm Electronic Transition Solvent

~265 π → π* (Benzenoid B-band) Methanol or Water

~210 π → π* (E₂-band) Methanol or Water

Note: The protonation of the amino groups in the trihydrochloride salt is expected to cause a

hypsochromic (blue) shift compared to the free amine.

Table 4: Predicted Mass Spectrometry Data
m/z Value Ion Notes

124.08 [M+H]⁺ of free base
Corresponds to the protonated

1,3,5-triaminobenzene.

123.07 [M]⁺ of free base
Molecular ion of 1,3,5-

triaminobenzene.
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Note: In a typical mass spectrometry experiment (e.g., ESI+), the hydrochloride salt will likely

dissociate, and the observed mass will correspond to the free amine.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 1,3,5-Triaminobenzene trihydrochloride.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O)

in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30).

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

Relaxation Delay (d1): 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR:

Pulse Program: Standard proton-decoupled (zgpg30).
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Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay (d1): 2 seconds.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired FID.

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis:

Place a small amount of the solid 1,3,5-Triaminobenzene trihydrochloride powder directly

onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.
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Acquire the sample spectrum.

Instrument Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance spectrum.

Perform baseline correction if necessary.

Label the major absorption peaks.

UV-Visible Spectroscopy
Objective: To determine the wavelengths of maximum absorption.

Methodology:

Sample Preparation:

Prepare a stock solution of 1,3,5-Triaminobenzene trihydrochloride in a UV-transparent

solvent (e.g., methanol or deionized water) at a concentration of approximately 1 mg/mL.

Prepare a series of dilutions from the stock solution to find a concentration that gives a

maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is in the

range of 1-10 µg/mL.

Instrument Parameters:

Wavelength Range: 200 - 400 nm.

Scan Speed: Medium.
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Blank: Use the same solvent as used for the sample solution.

Sample Analysis:

Fill a quartz cuvette with the blank solution and record the baseline.

Rinse the cuvette with the sample solution and then fill it with the sample solution.

Record the UV-Vis spectrum of the sample.

Data Processing:

Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of 1,3,5-Triaminobenzene trihydrochloride (approximately 1-10

µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water (50:50). A

small amount of formic acid (0.1%) can be added to promote protonation.

Instrument Parameters (Positive Ion Mode):

Ionization Mode: ESI+.

Mass Range: m/z 50 - 500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-350 °C.
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Sample Infusion:

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min using

a syringe pump.

Data Acquisition and Processing:

Acquire the mass spectrum.

Identify the molecular ion peak and any significant fragment ions.

Workflow and Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1,3,5-

Triaminobenzene trihydrochloride.
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Caption: Workflow for the comprehensive spectroscopic analysis of 1,3,5-Triaminobenzene

trihydrochloride.

This guide provides a foundational understanding of the spectroscopic properties and analytical

methodologies for 1,3,5-Triaminobenzene trihydrochloride. Researchers are encouraged to use

these protocols as a starting point and optimize them based on the specific instrumentation and

research objectives.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,3,5-Triaminobenzene
Trihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039972#spectroscopic-analysis-of-1-3-5-
triaminobenzene-trihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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